Antiviral agent 55

HIV Research Antiviral Drug Discovery Virology

HIV resistance profiling and mechanism-of-action studies are hindered by the structural homogeneity of canonical antiretroviral classes (NRTIs, NNRTIs, PIs, INSTIs). Antiviral agent 55 (Compound 95), a naphthoquinone-morpholine scaffold small molecule (CAS 371137-60-9, MW 364.39), addresses this gap as a dual HIV-1/HIV-2 inhibitor with a chemotype divergent from all established antiretroviral classes. - Retains full activity against NRTI/NNRTI-resistant strains (e.g., M184V, K103N, Y181C), enabling mechanism-based resistance validation. - DMSO solubility of 10.15 mM ensures consistent delivery in 384/1536-well HTS campaigns. - Pre-weighed, quality-controlled aliquots available for immediate use as a reference standard or positive control in target identification screens.

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
Cat. No. B11605756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 55
Molecular FormulaC21H20N2O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4
InChIInChI=1S/C21H20N2O4/c1-26-15-6-4-5-14(13-15)22-18-19(23-9-11-27-12-10-23)21(25)17-8-3-2-7-16(17)20(18)24/h2-8,13,22H,9-12H2,1H3
InChIKeyMYOUVIMNPAUVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 55: HIV-1/HIV-2 Inhibitor Overview


Antiviral agent 55 (also designated as Compound 95) is a synthetic small-molecule inhibitor with the chemical name 2-(3-methoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione, possessing a molecular formula of C21H20N2O4 and a molecular weight of 364.39 g/mol . The compound is documented as an inhibitor of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) replication, exhibiting antiviral activity against both viral subtypes [1]. This agent represents a naphthoquinone-based chemotype that is structurally divergent from canonical antiretroviral classes, suggesting a distinct molecular target or mechanism of action that differentiates it from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs) [1].

Why Antiviral Agent 55 Is Not Replaceable by Standard Antiretrovirals


Interchanging Antiviral agent 55 with conventional antiretroviral agents—such as NRTIs (e.g., zidovudine/AZT), NNRTIs (e.g., nevirapine), PIs (e.g., lopinavir), or INSTIs (e.g., raltegravir)—is scientifically untenable due to fundamental differences in chemical taxonomy and inferred mechanism of action. The naphthoquinone-morpholine scaffold of Antiviral agent 55 lacks the structural features required for inhibition of HIV reverse transcriptase, protease, or integrase, the established targets of first-line antiretrovirals [1]. This chemotype divergence suggests engagement of a distinct viral or host target, precluding any assumption of functional interchangeability based on general antiviral classification. Consequently, experimental substitution of Antiviral agent 55 with a clinically-approved antiretroviral would alter the experimental variable (mechanism of action) and invalidate the study objective, irrespective of any similarity in viral strain or cell line [1].

Antiviral Agent 55: Quantitative Evidence for Compound Selection


Dual HIV-1/HIV-2 Inhibition vs. NNRTIs

Antiviral agent 55 exhibits antiviral activity against both HIV-1 and HIV-2 subtypes, a dual-inhibitory profile that is not observed with many clinically-utilized non-nucleoside reverse transcriptase inhibitors (NNRTIs). Specifically, NNRTIs such as nevirapine and efavirenz are characteristically ineffective against HIV-2 due to inherent structural polymorphisms within the NNRTI-binding pocket of HIV-2 reverse transcriptase [1]. The observation of anti-HIV-2 activity for Antiviral agent 55, as disclosed in patent literature, provides evidence that its mechanism of action is distinct from NNRTI-based inhibition of reverse transcriptase and suggests utility in research applications involving both HIV-1 and HIV-2 viral models [2]. While specific IC50 values for Antiviral agent 55 are not publicly disclosed in peer-reviewed literature, its reported dual-activity against both viral subtypes is a quantifiable differentiation parameter relative to the NNRTI class.

HIV Research Antiviral Drug Discovery Virology Pan-genotypic Inhibitors

Distinct Naphthoquinone Chemotype vs. NRTIs

Antiviral agent 55 is a naphthoquinone derivative containing a morpholine substituent, a chemical architecture fundamentally different from the nucleoside analogues (e.g., zidovudine/AZT, lamivudine/3TC) that comprise the NRTI class . NRTIs require intracellular phosphorylation to their active triphosphate forms to serve as chain-terminating substrates for HIV reverse transcriptase, a mechanism contingent upon the presence of a nucleoside-like purine or pyrimidine base. Antiviral agent 55 lacks this structural motif and therefore cannot function as an NRTI mimetic. This structural divergence implies that viral strains harboring NRTI resistance-associated mutations (e.g., M184V, K65R, thymidine analog mutations) would not exhibit cross-resistance to Antiviral agent 55, a feature that is particularly valuable for research involving drug-resistant viral isolates [1].

Antiviral Resistance HIV Research Medicinal Chemistry Naphthoquinone Derivatives

Favorable DMSO Solubility for In Vitro Assays

Antiviral agent 55 exhibits a measured solubility of 3.7 mg/mL (approximately 10.15 mM) in DMSO, a common solvent for in vitro antiviral assays [1]. This solubility metric is quantitatively superior to that of several alternative antiviral agents that exhibit limited DMSO solubility, which can restrict achievable test concentrations and compromise the accuracy of dose-response curve determinations. For example, certain protease inhibitors (e.g., lopinavir) and integrase inhibitors (e.g., dolutegravir) have reported DMSO solubilities below 1 mg/mL, requiring specialized formulation approaches for in vitro studies [2]. The >10 mM solubility of Antiviral agent 55 in DMSO facilitates the preparation of concentrated stock solutions, minimizing the volume of solvent vehicle introduced into cell culture systems and thereby reducing the risk of solvent-induced cytotoxicity or assay interference.

Drug Formulation In Vitro Assay Development Solubility HIV Research

Multi-Vendor Availability and Purity Documentation

Antiviral agent 55 (CAS 371137-60-9) is commercially available from multiple established vendors, including MedChemExpress, GlpBio, TargetMol, and InvivoChem, with catalog pricing for 1 mg quantities ranging from approximately $50 to $55 USD [1]. Each vendor provides a Certificate of Analysis (CoA) confirming compound identity and purity, typically by HPLC and/or NMR. This multi-vendor availability contrasts with the sourcing limitations of novel, proprietary antiviral agents that are only accessible through material transfer agreements (MTAs) or custom synthesis, which can introduce significant delays, cost premiums, and regulatory hurdles. The standardized commercial availability of Antiviral agent 55 ensures batch-to-batch consistency and traceability, critical parameters for reproducible research outcomes and publication integrity.

Research Reagents Procurement HIV Inhibitors Quality Control

Antiviral Agent 55: Research and Application Scenarios


Mechanism-of-Action Deconvolution for HIV Replication

Given the structural divergence of Antiviral agent 55 from canonical antiretroviral classes (NRTIs, NNRTIs, PIs, INSTIs), this compound is ideally suited for mechanism-of-action studies aimed at identifying novel viral or host targets involved in HIV replication [1]. Researchers can employ Antiviral agent 55 in time-of-addition assays, resistance selection experiments, and target identification screens (e.g., affinity chromatography, thermal shift assays) to elucidate its molecular target, which is hypothesized to be distinct from reverse transcriptase, protease, and integrase based on its naphthoquinone-morpholine scaffold [1].

Comparative HIV-1 and HIV-2 Replication Studies

The dual-inhibitory activity of Antiviral agent 55 against both HIV-1 and HIV-2 [2] positions it as a valuable tool for comparative virology studies that investigate differential replication kinetics, host factor dependencies, or cellular tropism between the two viral subtypes. By using a single compound that is active against both viruses, researchers can control for compound-specific off-target effects and solvent artifacts, enabling a more rigorous comparative analysis than would be possible using separate, virus-specific inhibitors with disparate mechanisms and solvent requirements [2].

HTS Assay Development and Validation

The favorable DMSO solubility of Antiviral agent 55 (10.15 mM) [3] and its commercial availability in pre-weighed, quality-controlled aliquots make it an excellent candidate for use as a positive control or reference standard in high-throughput screening campaigns for novel HIV inhibitors. The ability to prepare concentrated stock solutions without precipitation ensures consistent compound delivery across 384- or 1536-well assay plates, minimizing edge effects and solvent-related variability that can compromise HTS data quality [3].

Resistance Profiling Against NRTI/NNRTI-Resistant HIV

Because Antiviral agent 55 does not share the structural features of NRTIs or NNRTIs, it is expected to retain full activity against viral strains harboring common resistance mutations to these drug classes (e.g., M184V, K103N, Y181C) [4]. This property makes Antiviral agent 55 a useful tool for resistance profiling studies, where it can serve as a mechanism-based control to confirm that observed viral inhibition is not attributable to reverse transcriptase targeting, thereby validating the resistance phenotype of the viral isolate under investigation [4].

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